2-[2-(2,2,2-Trichloroacetamido)benzamido]benzoic acid
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Overview
Description
2-[2-(2,2,2-Trichloroacetamido)benzamido]benzoic acid is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of trichloroacetamido and benzamido groups attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2,2,2-Trichloroacetamido)benzamido]benzoic acid typically involves the condensation of 2,2,2-trichloroacetamide with 2-aminobenzoic acid derivatives. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere . The reaction conditions often include refluxing in an organic solvent like dichloromethane or chloroform.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2,2,2-Trichloroacetamido)benzamido]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the trichloroacetamido group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
2-[2-(2,2,2-Trichloroacetamido)benzamido]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-(2,2,2-Trichloroacetamido)benzamido]benzoic acid involves its interaction with specific molecular targets. The trichloroacetamido group is known to form strong hydrogen bonds and electrostatic interactions with biological macromolecules, potentially inhibiting enzyme activity or altering protein function . The benzamido group may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(2-Chloro-5-(phenylsulfonyl)benzamido)benzoic acid: Known for its inhibitory effects on monocarboxylate transporters.
(3-(2,2,2-Trichloroacetamido)phenyl)boronic acid: Shares the trichloroacetamido group and exhibits similar reactivity.
Uniqueness
2-[2-(2,2,2-Trichloroacetamido)benzamido]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H11Cl3N2O4 |
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Molecular Weight |
401.6 g/mol |
IUPAC Name |
2-[[2-[(2,2,2-trichloroacetyl)amino]benzoyl]amino]benzoic acid |
InChI |
InChI=1S/C16H11Cl3N2O4/c17-16(18,19)15(25)21-11-7-3-1-5-9(11)13(22)20-12-8-4-2-6-10(12)14(23)24/h1-8H,(H,20,22)(H,21,25)(H,23,24) |
InChI Key |
VBHWFKHBSHITNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2C(=O)O)NC(=O)C(Cl)(Cl)Cl |
Origin of Product |
United States |
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